molecular formula C10H8ClNO3 B8586757 3-Chloro-5-(3-methoxy-prop-1-ynyl)-pyridine-2-carboxylic acid

3-Chloro-5-(3-methoxy-prop-1-ynyl)-pyridine-2-carboxylic acid

Cat. No.: B8586757
M. Wt: 225.63 g/mol
InChI Key: LACALVVNBXAYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(3-methoxy-prop-1-ynyl)-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClNO3 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

3-chloro-5-(3-methoxyprop-1-ynyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8ClNO3/c1-15-4-2-3-7-5-8(11)9(10(13)14)12-6-7/h5-6H,4H2,1H3,(H,13,14)

InChI Key

LACALVVNBXAYCB-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC(=C(N=C1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-propyne (421 mg, 6 mmol), bis(triphenylphosphine)palladium(II) chloride (84 mg, 0.12 mmol), copper(I) iodide (23 mg, 0.12 mmol) and N Eta (1.17 ml, 8.4 mmol) in THF (10 ml) under Argon was added 3-chloro-5-bromo-pyridine-2-carboxylic acid methyl ester (284 mg, 1.2 mmol) and the mixture was heated to 80° C. for 5 h. At 0° C. water (12 ml) was added and the mixture was extracted with EtOAc. The aq. Phase was acidified to pH 1 by addition of 1N HCl, extracted with DCM. The combined DCM extracts were washed with half-saturated aq. sodium chloride, dried with Na2SO4 and evaporated to provide the title compound as an off-white solid, which was used for coupling reactions without further purification.
Quantity
421 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
23 mg
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

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